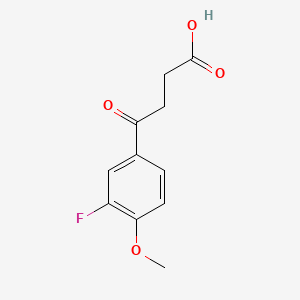

3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87577. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFVYKMDZSFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188250 | |

| Record name | 3-(3-Fluoro-4-methoxybenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-63-7 | |

| Record name | 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluoro-4-methoxybenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 347-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Fluoro-4-methoxybenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluoro-4-methoxybenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-4-methoxybenzoyl)propionic acid, with CAS Registry Number 347-63-7, is a substituted aromatic ketoacid. Its chemical structure, featuring a fluorinated and methoxylated phenyl ring attached to a butyric acid chain via a ketone group, makes it a potential building block in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and safety information based on currently available data. While specific biological activities and detailed experimental protocols for this exact compound are not extensively documented in peer-reviewed literature, this guide will also present generalized experimental workflows and hypothetical signaling pathways that could be relevant for its investigation, based on the activities of structurally related molecules.

Chemical Structure and Identification

The unique arrangement of functional groups in this compound provides a scaffold for further chemical modifications.

| Identifier | Value |

| CAS Number | 347-63-7[1][2][3] |

| Chemical Name | This compound[2][4] |

| Synonyms | 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid[1][5] |

| Molecular Formula | C11H11FO4[1][2][4][6] |

| SMILES | COC1=C(C=C(C=C1)C(=O)CCC(=O)O)F[6] |

| InChI | InChI=1S/C11H11FO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)[6][7] |

| InChIKey | SNRFVYKMDZSFED-UHFFFAOYSA-N[6][7] |

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These properties are crucial for designing experimental conditions, formulation development, and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 226.21 g/mol | [4] |

| Monoisotopic Mass | 226.06413 Da | [6] |

| Melting Point | 168-170 °C | [4] |

| Boiling Point (Predicted) | 422.6±35.0 °C | [5] |

| Density (Predicted) | 1.279±0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.46±0.17 | [5] |

| Appearance | White to off-white solid/powder | [5] |

| XlogP (Predicted) | 1.1 | [6] |

Synthesis and Reactivity

A plausible synthetic approach would involve the reaction of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction would likely be followed by purification steps including recrystallization.

Benzoylpropionic acids are versatile intermediates in organic synthesis. The carboxylic acid and ketone functionalities allow for a wide range of chemical transformations, making them useful for creating more complex molecules, including various heterocyclic compounds which are known to possess diverse biological activities.[8][10]

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activities or mechanism of action of this compound. However, the activities of structurally related compounds can provide insights into its potential applications.

For instance, a related compound, 3-fluoro-4-methoxybenzoic acid, serves as an intermediate in the synthesis of active pharmaceutical ingredients for conditions like Alzheimer's disease and for creating oxadiazoles with antimicrobial properties.[11] Another related molecule, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (a metabolite of dietary polyphenols), has been shown to regulate oxidative stress and influence muscle fiber composition.[12] Furthermore, indole-3-propionic acid, another propionic acid derivative, is known to play a role in bone metabolism by modulating the NF-κB pathway.[13]

Given these precedents, it is plausible that this compound could be investigated for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and neuroprotective effects.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, this section provides a generalized workflow for the characterization and preliminary biological screening of a novel chemical entity like this compound.

Physicochemical Characterization

A standard workflow for characterizing a newly synthesized or procured batch of the compound would include:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to determine the purity of the compound.

-

Identity Confirmation:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

-

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) to accurately determine the melting point and assess thermal stability.

-

Solubility Testing: Determining the solubility in various solvents (e.g., water, DMSO, ethanol) is crucial for preparing stock solutions for biological assays.

References

- 1. 347-63-7 | MFCD00020538 | 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid [aaronchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound CAS#: 347-63-7 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C11H11FO4) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CAS: 347-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. mdpi.com [mdpi.com]

- 13. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of public spectral data for this specific compound, this guide presents a putative synthesis pathway and generalized, yet detailed, experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For comparative purposes, spectral data for the closely related compound, 3-(4-Fluorobenzoyl)propionic acid, is provided. A logical workflow for the synthesis and characterization process is also visualized.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 347-63-7 |

| Molecular Formula | C₁₁H₁₁FO₄ |

| Molecular Weight | 226.21 g/mol |

| Melting Point | 168-170 °C |

| Chemical Structure | O=C(O)CCC(=O)c1cc(F)c(OC)cc1 |

Putative Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.5 equivalents) and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

-

Reagent Addition: A solution of 2-fluoroanisole (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same inert solvent is added dropwise to the stirred suspension of aluminum chloride at 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectral Characterization Protocols

While specific spectral data for this compound is not publicly available, the following protocols outline the standard procedures for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2][3] A small amount of tetramethylsilane (TMS) may be added as an internal standard.[2]

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[1]

-

-

Data Analysis (Expected Signals):

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methoxy group protons (a singlet), and the two methylene groups of the propionic acid chain (likely triplets) would be expected. The carboxylic acid proton may appear as a broad singlet.

-

¹³C NMR: Signals for each unique carbon atom in the molecule would be observed. The carbon atoms bonded to fluorine will show coupling (splitting) in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.[4][5] The ESI source converts the analyte molecules into gas-phase ions.[4][5] The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

-

Data Analysis (Expected Results):

-

Full Scan MS: In positive ion mode, the molecular ion peak [M+H]⁺ at an m/z corresponding to the protonated molecule (C₁₁H₁₂FO₄⁺, expected m/z ≈ 227.07) would be anticipated. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of ≈ 225.06 would be expected.

-

Tandem MS (MS/MS): Fragmentation analysis of the molecular ion peak would provide structural information by identifying characteristic neutral losses or fragment ions.

-

Comparative Spectral Data: 3-(4-Fluorobenzoyl)propionic acid

For illustrative purposes, the following table summarizes the known spectral data for the structurally similar compound, 3-(4-Fluorobenzoyl)propionic acid (CAS: 366-77-8).

| Spectral Data Type | Observed Signals / Peaks |

| Melting Point | 100-102 °C |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Mass Spectrum | Data available, typically showing the molecular ion peak.[7] |

Disclaimer: This data is for a related but different compound and should be used for comparative and illustrative purposes only.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: General workflow from synthesis to spectral characterization.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While direct spectral data is currently scarce in public databases, the outlined protocols for synthesis, NMR spectroscopy, and mass spectrometry offer a robust methodology for researchers to produce and validate this compound in a laboratory setting. The provided workflow and comparative data serve as valuable resources for professionals in the fields of chemical research and drug development.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) MS [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related molecules.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the proton signals of this compound. These predictions are based on the analysis of similar structures, including 3-(4-methoxybenzoyl)propionic acid and compounds containing a 3-fluoro-4-methoxyphenyl moiety.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | 7.85 - 7.95 | Doublet of doublets (dd) | J(H-2', H-6') ≈ 2.0 Hz, J(H-2', F) ≈ 1.5 Hz | 1H |

| H-6' | 7.75 - 7.85 | Doublet of doublets (dd) | J(H-6', H-5') ≈ 8.5 Hz, J(H-6', F) ≈ 11.0 Hz | 1H |

| H-5' | 7.05 - 7.15 | Triplet (t) | J(H-5', H-6') ≈ 8.5 Hz, J(H-5', F) ≈ 8.5 Hz | 1H |

| OCH₃ | 3.90 - 4.00 | Singlet (s) | - | 3H |

| -CH₂- (α to C=O) | 3.25 - 3.35 | Triplet (t) | J ≈ 6.5 Hz | 2H |

| -CH₂- (β to C=O) | 2.80 - 2.90 | Triplet (t) | J ≈ 6.5 Hz | 2H |

| -COOH | 12.0 - 12.5 | Broad Singlet (br s) | - | 1H |

Structural and Signal Assignment

The structure of this compound with proton assignments is depicted below. This visualization aids in correlating the predicted spectral data with the molecular structure.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is detailed below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial. The choice of solvent is critical and should be one in which the analyte is fully soluble.

-

Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

If the solution contains any particulate matter, it should be filtered through a small cotton plug in the pipette during transfer to the NMR tube.

2. NMR Instrument Parameters:

-

The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

-

Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient to cover the chemical shifts of most organic compounds.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or using an automated routine.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

The logical workflow for this experimental protocol is illustrated in the following diagram.

Caption: A typical experimental workflow for acquiring and analyzing a ¹H NMR spectrum.

13C NMR Analysis of Fluorinated Benzoylpropionic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of fluorinated benzoylpropionic acids. These compounds are of significant interest in medicinal chemistry and drug development, and a thorough understanding of their structural characterization by 13C NMR is crucial for advancing research in this area. This document outlines detailed experimental protocols, presents available data, and offers insights into the interpretation of 13C NMR spectra for this class of molecules.

Introduction

Fluorine-containing compounds are increasingly prevalent in pharmaceuticals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. 3-(Fluorobenzoyl)propionic acid and its derivatives are important building blocks in the synthesis of various biologically active molecules. 13C NMR spectroscopy is a powerful tool for the structural elucidation of these compounds. However, the presence of fluorine introduces complexities, primarily the large one-bond and through-space carbon-fluorine (¹³C-¹⁹F) coupling constants, which can make spectral interpretation challenging. This guide addresses these challenges and provides a framework for the successful 13C NMR analysis of fluorinated benzoylpropionic acids.

Synthesis of Fluorinated Benzoylpropionic Acids

The synthesis of fluorinated benzoylpropionic acids is typically achieved through a Friedel-Crafts acylation reaction. The general scheme involves the reaction of a fluorinated benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A representative synthesis for 3-(4-fluorobenzoyl)propionic acid is as follows: A suspension of anhydrous aluminum chloride in fluorobenzene is stirred under an inert atmosphere at a reduced temperature (e.g., 10°C)[1]. Succinic anhydride is then added portion-wise. After the addition is complete, the reaction mixture is stirred for a period at low temperature and then gently heated to drive the reaction to completion[1]. The reaction is subsequently quenched by pouring it onto a mixture of crushed ice and hydrochloric acid. The product is then extracted with an organic solvent, followed by back-extraction into an aqueous basic solution. Acidification of the basic extract precipitates the desired 3-(4-fluorobenzoyl)propionic acid, which can be further purified by recrystallization[1]. Similar procedures can be adapted for the synthesis of 2-fluoro and 3-fluoro isomers, starting from the corresponding fluorobenzene.

Experimental Protocols for 13C NMR Analysis

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality 13C NMR spectra.

-

Analyte Concentration: For standard 13C NMR, a concentration of 50-100 mg of the fluorinated benzoylpropionic acid in 0.5-0.7 mL of deuterated solvent is recommended[2]. For more sensitive instruments, lower concentrations may be sufficient.

-

Solvent Selection: The choice of deuterated solvent is important. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for compounds with limited solubility or to avoid overlapping solvent peaks, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. It is crucial that the solvent is free from residual water and other impurities.

-

Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR in organic solvents, with its chemical shift set to 0.00 ppm. A small amount of TMS should be added to the sample solution.

-

Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The acquisition of 13C NMR spectra of fluorinated compounds requires special attention to decoupling techniques to simplify the spectra and improve sensitivity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better spectral dispersion.

-

Decoupling: Due to the presence of both protons and fluorine, simultaneous ¹H and ¹⁹F decoupling is often necessary to obtain simple singlet signals for each unique carbon atom[3][4][5]. This requires a triple-resonance probe capable of transmitting frequencies for ¹³C, ¹H, and ¹⁹F.

-

¹H Decoupling: Broadband proton decoupling is standard for most 13C NMR experiments to remove ¹H-¹³C couplings and benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

-

¹⁹F Decoupling: Broadband fluorine decoupling is essential to collapse the often large ¹³C-¹⁹F coupling multiplets into singlets. This significantly simplifies the spectrum and improves the signal-to-noise ratio for carbons coupled to fluorine[5].

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with ¹H and ¹⁹F decoupling (e.g., zgdc on Bruker instruments, modified for dual-band decoupling) should be used.

-

Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be required.

-

Data Presentation: 13C NMR Chemical Shifts and Coupling Constants

Due to the limited availability of a complete experimental dataset for all positional isomers of fluorinated benzoylpropionic acids in the searched literature, the following table presents a combination of available data for closely related compounds and predicted values based on established substituent effects. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and the coupling constants (J) are in Hertz (Hz).

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| 3-(Benzoyl)propionic Acid [6] | C=O (benzoyl) | ~198 | - |

| C=O (acid) | ~178 | - | |

| Cα (to acid) | ~28 | - | |

| Cβ (to acid) | ~33 | - | |

| C1' (ipso) | ~137 | - | |

| C2'/C6' (ortho) | ~128 | - | |

| C3'/C5' (meta) | ~128 | - | |

| C4' (para) | ~133 | - | |

| 3-(2-Fluorobenzoyl)propionic Acid | C1' (ipso) | Predicted: Lower field than benzoyl | Predicted: ²JCF ~ 20-30 Hz |

| C2' (fluoro-substituted) | Predicted: High field shift | Predicted: ¹JCF ~ 240-260 Hz | |

| C3' | Predicted: Lower field shift | Predicted: ³JCF ~ 5-10 Hz | |

| C4' | Predicted: Minor shift | Predicted: ⁴JCF ~ 1-3 Hz | |

| C5' | Predicted: Minor shift | Predicted: ⁵JCF ~ 0-1 Hz | |

| C6' | Predicted: Lower field shift | Predicted: ³JCF ~ 5-10 Hz | |

| 3-(3-Fluorobenzoyl)propionic Acid | C1' (ipso) | Predicted: Minor shift | Predicted: ³JCF ~ 5-10 Hz |

| C2' | Predicted: Lower field shift | Predicted: ³JCF ~ 5-10 Hz | |

| C3' (fluoro-substituted) | Predicted: High field shift | Predicted: ¹JCF ~ 240-260 Hz | |

| C4' | Predicted: Lower field shift | Predicted: ²JCF ~ 20-30 Hz | |

| C5' | Predicted: Minor shift | Predicted: ⁴JCF ~ 1-3 Hz | |

| C6' | Predicted: Minor shift | Predicted: ⁵JCF ~ 0-1 Hz | |

| 3-(4-Fluorobenzoyl)propionic Acid [7][8] | C1' (ipso) | ~133 | Predicted: ⁴JCF ~ 1-3 Hz |

| C2'/C6' (ortho) | ~131 | Predicted: ³JCF ~ 5-10 Hz | |

| C3'/C5' (meta) | ~115 | Predicted: ²JCF ~ 20-30 Hz | |

| C4' (fluoro-substituted) | ~165 | Predicted: ¹JCF ~ 240-260 Hz |

Note: Predicted values are based on general trends observed for fluorinated aromatic compounds. Actual experimental values may vary.

Visualization of Experimental Workflow and Structural Relationships

Experimental Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the 13C NMR analysis of a synthesized fluorinated benzoylpropionic acid.

Influence of Fluorine Position on Aromatic 13C Chemical Shifts

This diagram illustrates the expected relative changes in 13C chemical shifts of the aromatic ring carbons upon introduction of a fluorine substituent at the ortho, meta, and para positions of the benzoyl group, compared to the non-fluorinated parent compound.

Conclusion

The 13C NMR analysis of fluorinated benzoylpropionic acids is an indispensable technique for their structural verification and characterization. While the presence of fluorine introduces challenges in spectral acquisition and interpretation, a systematic approach involving appropriate sample preparation, the use of simultaneous ¹H and ¹⁹F decoupling, and an understanding of the influence of fluorine on chemical shifts and coupling constants enables accurate and reliable analysis. This guide provides a foundational framework for researchers and scientists working with this important class of compounds, facilitating their efforts in drug discovery and development. Further research to establish a comprehensive database of experimental 13C NMR data for a wide range of fluorinated benzoylpropionic acid derivatives would be a valuable contribution to the field.

References

- 1. prepchem.com [prepchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek [magritek.com]

- 4. epfl.ch [epfl.ch]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. 3-BENZOYLPROPIONIC ACID(2051-95-8) 13C NMR spectrum [chemicalbook.com]

- 7. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) 13C NMR [m.chemicalbook.com]

- 8. 3-(4-Fluorobenzoyl)propionic acid | C10H9FO3 | CID 101359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. Due to the limited availability of public mass spectrometry data for this specific compound, this document outlines a robust, generalized methodology based on established principles for the analysis of small molecule aromatic carboxylic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Compound Information

-

Chemical Name: this compound[1]

-

CAS Number: 347-63-7[1]

-

Molecular Weight: 226.21 g/mol [2]

-

Structure:

Predicted Mass Spectrometry Data

The following tables summarize the expected key mass-to-charge ratio (m/z) values for the parent compound and its potential fragments under typical Electrospray Ionization (ESI) conditions.

Table 1: Expected Molecular Ions

| Ionization Mode | Adduct | Predicted m/z | Notes |

| ESI Positive | [M+H]⁺ | 227.0660 | Protonated molecule |

| ESI Positive | [M+Na]⁺ | 249.0479 | Sodium adduct |

| ESI Negative | [M-H]⁻ | 225.0517 | Deprotonated molecule |

Table 2: Postulated MS/MS Fragmentation Pattern (from [M+H]⁺ precursor ion)

Based on the structure of this compound, collision-induced dissociation (CID) is expected to yield several characteristic fragment ions. The primary fragmentation pathways would likely involve cleavages at the keto-group and loss of small neutral molecules from the propionic acid side chain.

| Predicted Fragment m/z | Postulated Lost Neutral Fragment | Postulated Fragment Structure/Description |

| 209.0554 | H₂O (18.0106 Da) | Loss of water from the carboxylic acid group. |

| 181.0605 | H₂O + CO (46.0055 Da) | Subsequent loss of carbon monoxide from the 209 m/z fragment. |

| 153.0346 | C₃H₄O₂ (72.0211 Da) | Cleavage of the propionic acid side chain. |

| 135.0448 | C₄H₆O₃ (102.0317 Da) | Cleavage at the benzoyl group, retaining the fluoromethoxy-phenyl moiety. |

Experimental Protocols

3.1. Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Aliquoting: Transfer 100 µL of the sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add an appropriate volume of a working solution of a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

3.2. Liquid Chromatography (LC)

-

System: A standard Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte. For example, 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

3.3. Mass Spectrometry (MS)

-

System: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an ESI source.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr).

-

Collision Gas: Argon.

-

Table 3: Example MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| This compound | 227.1 | 153.0 | 0.1 | 15 |

| This compound | 227.1 | 135.0 | 0.1 | 25 |

| Internal Standard (Example) | Varies | Varies | 0.1 | Varies |

Note: Collision energies must be empirically optimized for the specific instrument and compound to achieve the most stable and intense fragment ion signal.

Visualizations

The following diagrams illustrate the general workflow for the described analysis and a postulated fragmentation pathway.

Caption: General experimental workflow for LC-MS/MS analysis.

Caption: Postulated fragmentation pathway for m/z 227.1.

References

The Ascendant Role of Fluorinated Benzoyl Moieties in Modern Drug Discovery: A Technical Guide to Unlocking Therapeutic Potential

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing drug candidates. Among these, fluorinated benzoyl compounds have garnered significant attention for their ability to modulate the activity of a diverse array of therapeutic targets. This technical guide provides an in-depth analysis of the potential therapeutic applications of fluorinated benzoyl compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into specific examples of their interactions with key biological targets, present quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways they influence.

The Strategic Advantage of the Fluorinated Benzoyl Group

The introduction of a fluorine atom or a trifluoromethyl group onto a benzoyl moiety can profoundly influence a molecule's physicochemical properties. This includes alterations in lipophilicity, metabolic stability, and binding affinity, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The strong electron-withdrawing nature of fluorine can also modulate the reactivity and binding interactions of the benzoyl group, often leading to enhanced potency and selectivity for its biological target.[1]

Key Therapeutic Targets and Quantitative Analysis

Our investigation highlights several key areas where fluorinated benzoyl compounds have demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases and as ligands for G protein-coupled receptors (GPCRs).

Protein Kinase Inhibition: Targeting the JNK Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress, inflammation, and apoptosis.[2][3] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.

While the well-known pan-JNK inhibitor SP600125 is not a fluorinated benzoyl compound, the principles of its characterization provide a framework for evaluating novel inhibitors. The inhibitory activity of compounds against JNK isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of a Representative Pan-JNK Inhibitor

| Compound | JNK Isoform | IC50 (nM) |

| SP600125 | JNK1 | 40 |

| SP600125 | JNK2 | 40 |

| SP600125 | JNK3 | 90 |

Note: Data for SP600125 is provided as a reference for typical JNK inhibitor potency.[4]

A highly relevant class of fluorinated benzoyl compounds in kinase research is the 5'-(p-fluorosulfonyl)benzoyl adenosine (FSBA) and its derivatives. FSBA acts as an ATP analog and has been instrumental as a probe for the ATP-binding site of various kinases.[5][6] Its fluorosulfonylbenzoyl moiety can covalently modify key lysine residues within the kinase active site, leading to irreversible inhibition.

Table 2: Application of a Fluorinated Benzoyl Compound as a Kinase Probe

| Compound | Target Class | Mechanism of Action |

| 5'-(p-fluorosulfonyl)benzoyl adenosine (FSBA) | Protein Kinases | Covalent modification of active site lysine |

Further research is focused on developing more selective and therapeutically viable fluorinated benzoyl kinase inhibitors.

G Protein-Coupled Receptor (GPCR) Modulation

Fluorinated benzoyl groups have also been incorporated into ligands for GPCRs, a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The fluorination of benzoyl moieties in GPCR ligands can influence their binding affinity and functional activity.

Experimental Protocols: A Guide to Key Assays

The characterization of fluorinated benzoyl compounds as therapeutic agents relies on a suite of robust experimental protocols. Below are detailed methodologies for key assays.

In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant JNK enzyme (JNK1, JNK2, or JNK3)

-

Substrate (e.g., ATF2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (fluorinated benzoyl derivative)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[7]

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, combine the recombinant JNK enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP for detection via a luciferase-based reaction.[7]

-

Record the luminescence signal, which is proportional to the ADP concentration and thus the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for JNK Inhibition: Western Blot Analysis of c-Jun Phosphorylation

This method assesses the ability of a compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.[4][8]

Materials:

-

Cultured cells (e.g., HeLa or Jurkat)

-

Test compound

-

JNK agonist (e.g., Anisomycin or TNF-α)[8]

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK agonist for a short period (e.g., 15-30 minutes) to induce JNK activation and c-Jun phosphorylation.[8]

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody against phospho-c-Jun, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.

-

Quantify the band intensities and calculate the percentage of inhibition of c-Jun phosphorylation at each compound concentration.

Visualizing the JNK Signaling Pathway

To understand the context in which fluorinated benzoyl JNK inhibitors act, it is crucial to visualize the JNK signaling pathway. The following diagram, generated using the DOT language for Graphviz, illustrates the key components of this pathway.

Caption: The JNK signaling cascade.

The following diagram illustrates a typical experimental workflow for characterizing a novel fluorinated benzoyl JNK inhibitor.

Caption: JNK inhibitor characterization workflow.

Conclusion and Future Directions

Fluorinated benzoyl compounds represent a promising class of molecules with significant potential for the development of novel therapeutics. Their ability to potently and selectively modulate the activity of key biological targets, such as protein kinases, underscores their importance in modern drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this versatile chemical scaffold. Future research will undoubtedly uncover new targets and applications for fluorinated benzoyl derivatives, further solidifying their role in the advancement of medicine.

References

- 1. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. 5 -(4-Fluorosulfonylbenzoyl)adenosine 78859-42-4 [sigmaaldrich.com]

- 6. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

Unraveling the Functional Profile of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a chemical compound with limited publicly available data regarding its specific mechanism of action, biological targets, and quantitative pharmacological profile. This document summarizes the current state of knowledge based on existing information and explores the activities of structurally related molecules to provide potential avenues for future research. Due to the absence of specific experimental data for the title compound, this guide will highlight the known biological activities of similar chemical structures, with the critical caveat that these activities are not confirmed for this compound.

Introduction

This compound is a synthetic organic compound.[1][2] Its chemical structure, featuring a fluorinated and methoxylated benzene ring attached to a butanoic acid chain via a ketone, suggests potential for biological activity. However, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its specific pharmacological properties. This guide serves to collate the available information and propose potential research directions based on the analysis of analogous compounds.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 347-63-7 | [1][2][3] |

| Molecular Formula | C11H11FO4 | [1][2][3] |

| Molecular Weight | 226.21 g/mol | [1][3] |

| Melting Point | 168-170°C | [3] |

| Hazard Identification | Irritant | [2][3][4] |

Analysis of Structurally Similar Compounds

In the absence of direct data, examining the mechanism of action of structurally related compounds can offer insights into potential biological activities.

3-(4-Fluorobenzoyl)propionic acid

This compound, differing by the absence of the methoxy group and a different fluorine position, is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions.[5] It serves as a building block for creating more complex molecules with potential anti-inflammatory and analgesic effects.[5]

3-(4-Methoxybenzoyl)propionic acid

This analog, lacking the fluorine atom, is a significant intermediate in heterocyclic chemistry.[6] It is utilized in the synthesis of various biologically active five-membered heterocycles, such as butenolides, pyrrolones, oxadiazoles, and triazoles.[6] This suggests that the core benzoylpropionic acid scaffold can be a precursor for compounds with diverse pharmacological activities.

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

HMPA, also known as dihydroferulic acid, shares the propionic acid and methoxy-substituted phenyl group, though with a hydroxyl group instead of a fluoro group and a direct linkage instead of a ketone. Studies on HMPA have shown that it can regulate oxidative stress and influence muscle fiber composition.[7][8]

Key Findings on HMPA:

-

Reduces Oxidative Stress: HMPA administration has been shown to decrease plasma reactive oxygen metabolites.[7][8]

-

Modulates Antioxidant Pathways: It can influence the mRNA abundance of antioxidant enzymes such as Sod1 and Nqo1.[7][8]

-

Influences Muscle Physiology: HMPA may promote the formation of fast-twitch muscle fibers and potentially activate the IGF-1 pathway, which is crucial for muscle growth and hypertrophy.[7][8] Furthermore, it may enhance mitochondrial biogenesis through the Sirt1 and Nrf1 signaling pathways.[7][8]

The following diagram illustrates a potential experimental workflow for assessing the effects of a compound like HMPA on muscle physiology, based on the described studies.

Caption: Hypothetical workflow for studying in vivo effects on oxidative stress and muscle composition.

Postulated Research Directions

Given the lack of specific data for this compound, the following experimental avenues could be pursued to elucidate its mechanism of action. The logical flow for such an investigation is outlined below.

Caption: A logical workflow for the pharmacological characterization of a novel compound.

Conclusion

Currently, there is a significant deficit of publicly available information regarding the specific mechanism of action of this compound. While the analysis of structurally similar compounds provides some context, suggesting potential roles as a synthetic intermediate for anti-inflammatory or other biologically active molecules, these remain speculative. Definitive characterization of its pharmacological profile will require dedicated experimental investigation. The workflows and insights from related compounds presented in this guide offer a foundational framework for initiating such research.

References

- 1. This compound | CAS: 347-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical first step in any experimental design, including reaction chemistry, formulation development, and biological screening. Solubility, a key physicochemical parameter, influences a compound's bioavailability, processability, and overall utility in a laboratory setting. This guide provides a predictive overview of its solubility and details the experimental protocols required for its quantitative determination.

Predicted Solubility Profile

Based on its chemical structure, which features a polar carboxylic acid group and a substituted aromatic ring, we can predict the qualitative solubility of this compound. The presence of the carboxylic acid moiety suggests that its solubility will be highly dependent on the pH of aqueous solutions and its ability to act as a hydrogen bond donor and acceptor.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (neutral pH) | Polar Protic | Sparingly Soluble | The polar carboxylic acid group will contribute to some water solubility, but the larger, non-polar aromatic portion of the molecule will limit it. |

| Aqueous NaOH (pH > 8) | Basic Aqueous | Soluble | As a carboxylic acid, the compound will be deprotonated by a base to form a highly polar and water-soluble carboxylate salt. |

| Aqueous HCl (pH < 2) | Acidic Aqueous | Sparingly Soluble | In acidic conditions, the carboxylic acid will remain protonated, and solubility is expected to be similar to or less than in neutral water. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with the carboxylic acid, and its alkyl chain can interact with the non-polar part of the molecule. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds, including carboxylic acids. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the compound. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone is less polar than DMSO and DMF but should still be able to dissolve the compound to a reasonable extent. |

| Dichloromethane (DCM) | Non-polar | Sparingly to Insoluble | The high polarity of the carboxylic acid group will likely make it poorly soluble in non-polar solvents like DCM. |

| Hexanes | Non-polar | Insoluble | The compound's polarity is too high for it to be soluble in a non-polar aliphatic solvent like hexanes. |

Note: These predictions are qualitative and must be confirmed by experimental measurement.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol outlines the steps to quantify the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS at various pH levels, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot using a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the supernatant can be carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

3.3. Data Reporting

-

Solubility should be reported in units such as mg/mL or mol/L.

-

The temperature at which the measurement was performed must be specified.[1]

-

For aqueous solutions, the pH of the final saturated solution should be measured and reported.[3]

-

The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as a mean with the standard deviation.[2]

Visualizations

4.1. Experimental Workflow for Solubility Determination

References

Technical Guide: Melting Point of 3-(3-Fluoro-4-methoxybenzoyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 3-(3-fluoro-4-methoxybenzoyl)propanoic acid, a key physicochemical property for substance identification and purity assessment. This document outlines reported melting point data, detailed experimental protocols for its determination, and a logical workflow for verification.

Compound Identification

-

Systematic Name: 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid

-

Synonyms: 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, 3-Fluoro-4-methoxy-γ-oxobenzenebutyoric acid[1][2]

Quantitative Data: Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting range. The reported melting point for 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid from various suppliers is summarized below.

| Data Source | Melting Point (°C) | Notes |

| Apollo Scientific | 169-173 °C | [3] |

| Matrix Scientific | 168-170 °C | |

| Chemdad Co. | 167-171 °C | (literature value)[2] |

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid organic compound.[4] This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

-

Sample of 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid

Procedure:

-

Sample Preparation:

-

Ensure the sample of 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid is completely dry, as moisture can act as an impurity and affect the melting range.[5]

-

If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer.[4]

-

Load the sample into a capillary tube by pressing the open end into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]

-

-

Initial (Rapid) Determination:

-

To save time, a preliminary rapid determination is often performed to establish an approximate melting point.[2]

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a fast heating rate (e.g., 10-20 °C per minute).

-

Record the approximate temperature at which the sample melts.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[3]

-

Insert a new capillary tube with a fresh sample.

-

Set the starting temperature to about 15-20 °C below the expected melting point.

-

Set the heating rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[6][7]

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (completion of melting).[3][6]

-

The two recorded temperatures constitute the melting range (e.g., 168-170 °C).

-

-

Confirmation:

-

For reliable results, repeat the accurate determination at least once more with a fresh sample to ensure consistency.[6]

-

Verification and Purity Assessment Workflow

The following diagram illustrates the logical workflow for determining and verifying the melting point of a compound like 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid and using this data to assess its purity.

References

Benzoylpropionic Acids in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylpropionic acid and its derivatives represent a significant class of compounds in medicinal chemistry, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal member of this class is ketoprofen, a widely used anti-inflammatory, analgesic, and antipyretic agent. The core structure, characterized by a benzoyl moiety attached to a propionic acid backbone, has proven to be a versatile scaffold for the development of therapeutic agents with a range of biological activities.[1] This technical guide provides a comprehensive review of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols related to benzoylpropionic acids in medicinal chemistry, with a focus on their anti-inflammatory and anticancer properties.

Synthesis of Benzoylpropionic Acid Derivatives

The synthesis of benzoylpropionic acids typically involves Friedel-Crafts acylation as a key step. The parent compound, 3-benzoylpropionic acid, can be synthesized by the reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[2][3]

A general synthetic scheme is as follows:

-

Friedel-Crafts Acylation: Benzene (or a substituted benzene derivative) is reacted with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl3). The reaction mixture is typically heated and stirred.[3]

-

Hydrolysis: After the acylation reaction, the intermediate complex is hydrolyzed, usually with water and an acid (e.g., hydrochloric acid), to yield the desired benzoylpropionic acid.[3]

-

Purification: The crude product is then purified, often by recrystallization from a suitable solvent.[3]

Derivatives of benzoylpropionic acid can be synthesized by utilizing substituted benzenes or by further chemical modifications of the parent compound. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid, like ketoprofen, can be synthesized through multi-step reaction sequences.[4] The carboxylic acid group of the propionic acid moiety can also be converted to various functional groups, such as esters, amides, or oxadiazoles, to modulate the compound's pharmacokinetic and pharmacodynamic properties.[5]

Mechanism of Action

The biological activities of benzoylpropionic acid derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. However, emerging research has also elucidated COX-independent mechanisms, particularly in the context of their anticancer effects.

Anti-inflammatory and Analgesic Activity: COX Inhibition

The anti-inflammatory and analgesic effects of most benzoylpropionic acid derivatives are a direct result of their inhibition of COX-1 and COX-2 enzymes.[6] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[7]

dot

References

- 1. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nonsteroidal anti-inflammatory drugs, apoptosis, and colon-cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of specific genes and pathways involved in NSAIDs-induced apoptosis of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of various biologically active molecules. The synthetic route described herein is based on the well-established Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds with aromatic rings. This protocol offers a comprehensive guide for researchers, including a detailed reaction mechanism, step-by-step experimental procedures, and characterization data.

Introduction and Applications

This compound is a substituted aromatic keto acid. The presence of the fluoro and methoxy groups on the phenyl ring, combined with the carboxylic acid functionality, makes it a versatile scaffold for the synthesis of a wide range of more complex molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Key Applications:

-

Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The core structure of this compound is found in several potent NSAIDs. The propionic acid moiety is a classic pharmacophore for this class of drugs.

-

Precursor for Antiviral and Antifungal Agents: Derivatives of fluorinated benzoic acids have shown promise in the development of novel antiviral and antifungal therapies. The unique electronic properties imparted by the fluorine atom can lead to enhanced biological activity.

-

Building Block for Heterocyclic Synthesis: The keto-acid functionality allows for a variety of chemical transformations, making it a useful starting material for the synthesis of diverse heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Synthesis of this compound

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Predicted Regioselectivity

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho, para-directing. In 2-fluoroanisole, the powerful activating effect of the methoxy group will dominate, directing the incoming electrophile primarily to the position para to it (C5), which is also meta to the fluorine atom.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of substituted anisoles.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-Fluoroanisole | C₇H₇FO | 126.13 | 1.0 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.1 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 2.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution |

| Deionized Water | H₂O | 18.02 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |

Equipment

-

Three-necked round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Reaction Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (2.2 eq.) and 150 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0-5 °C using an ice bath.

-

To the stirred suspension, add succinic anhydride (1.1 eq.) in small portions, ensuring the temperature remains below 10 °C.

-

Dissolve 2-fluoroanisole (1.0 eq.) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the 2-fluoroanisole solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until all the aluminum salts dissolve.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with 50 mL portions of DCM.

-

Combine the organic extracts and wash sequentially with 100 mL of deionized water and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to afford this compound as a crystalline solid.

Data Presentation

Table 1: Physicochemical Properties and Expected Data for this compound

| Property | Value |

| CAS Number | 347-63-7 |

| Molecular Formula | C₁₁H₁₁FO₄ |

| Molecular Weight | 226.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 168-170 °C[1] |

| Expected Yield | 70-85% (based on analogous reactions) |

| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water |

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the propionic acid chain, and the methoxy group protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (showing C-F coupling), methylene carbons, and the methoxy carbon. |

| IR (cm⁻¹) | Characteristic peaks for O-H (carboxylic acid), C=O (ketone and carboxylic acid), C-O (ether), and C-F stretching. |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight. |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride is an efficient and reliable method for producing this valuable intermediate. The provided protocol, based on well-established chemical principles, offers a clear pathway for its laboratory-scale preparation. The versatility of this compound as a building block in the synthesis of pharmaceuticals underscores the importance of this synthetic procedure for the drug discovery and development community. Proper adherence to safety protocols is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Scheme

The synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid proceeds via the reaction of 2-fluoroanisole with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Figure 1: Reaction scheme for the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride.

Experimental Protocol

This protocol is adapted from the successful synthesis of the structurally similar compound, 3-(4-methoxybenzoyl)propionic acid.[3][4] Researchers should consider this as a starting point and may need to optimize conditions based on experimental observations.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel

-

Heating mantle or oil bath

-

Ice bath

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

2-Fluoroanisole

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Activated charcoal

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-